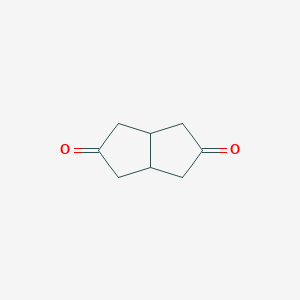

cis-Tetrahydropentalene-2,5(1H,3H)-dione

Übersicht

Beschreibung

Cis-Tetrahydropentalene-2,5(1H,3H)-dione (CTPD) is an organosulfur compound with a unique structure and a wide range of applications in the scientific research field. This compound was first identified and synthesized in the late 1960s by a group of scientists at the University of Tokyo. Since then, CTPD has been used in a variety of scientific research studies and has been found to have a wide range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis of Natural Products

cis-Bicyclo[3.3.0]octane-3,7-dione: is a key intermediate in the synthesis of natural products. Due to its high strain energy, molecules with this structure are challenging to synthesize . However, it has been successfully used to create complex natural products, which often exhibit potent biological activities. These natural products can range from pharmaceuticals to agrochemicals.

Strain Energy Research

The compound’s highly strained trans-fused bicyclo[3.3.0]octane ring system makes it an interesting subject for studying strain energy . This research can lead to a better understanding of molecular stability and reactivity, which is fundamental in the development of new synthetic methodologies.

Weiss–Cook Condensation

cis-Bicyclo[3.3.0]octane-3,7-dione: is synthesized through Weiss–Cook condensation . This reaction is significant in organic chemistry as it provides a method to create complex bicyclic structures from simpler precursors. The knowledge gained from studying this reaction can be applied to synthesize other bicyclic systems.

Decarboxylation Studies

The compound is known to undergo decarboxylation reactions . Studying these reactions can provide insights into the mechanisms of decarboxylation and help in the development of new decarboxylation strategies for organic synthesis.

Development of Cyclopentanoid Intermediates

It serves as a precursor for the synthesis of highly functionalized cyclopentanoid intermediates . These intermediates are valuable in the synthesis of various bioactive molecules, including prostaglandins, which have wide-ranging therapeutic applications.

Total Synthesis of Carboprostacyclin

cis-Bicyclo[3.3.0]octane-3,7-dione: has been used in the total synthesis of carboprostacyclin , a stable and biologically active analogue of prostacyclin. Prostacyclin analogues are important in medical research due to their role in vascular biology and potential therapeutic benefits.

Wirkmechanismus

Mode of Action

The exact mode of action of cis-Bicyclo[33It has been shown to undergo reduction when added to cultures of several strains of filamentous fungi . This suggests that the compound may interact with biological targets in a way that leads to its reduction.

Biochemical Pathways

The specific biochemical pathways affected by cis-Bicyclo[33Its reduction in the presence of certain fungi suggests that it may be involved in redox reactions .

Result of Action

The molecular and cellular effects of cis-Bicyclo[33It has been suggested as a potential anti-amnesic agent , indicating that it may have neuroprotective effects.

Action Environment

The action of cis-Bicyclo[3.3.0]octane-3,7-dione can be influenced by various environmental factors. For instance, its reduction in the presence of certain fungi suggests that its activity may be influenced by the presence of specific microorganisms . Additionally, the compound’s reactivity may be affected by the pH, temperature, and other conditions of its environment.

Eigenschaften

IUPAC Name |

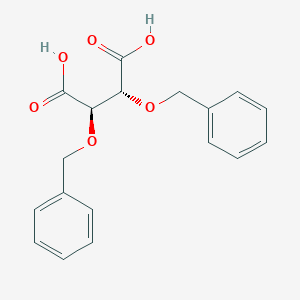

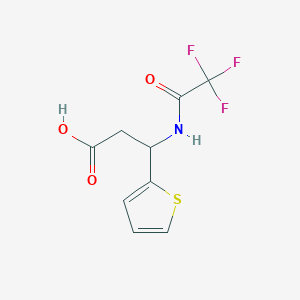

1,3,3a,4,6,6a-hexahydropentalene-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-7-1-5-2-8(10)4-6(5)3-7/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFQHNGZPQYKFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(=O)CC2CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199666 | |

| Record name | cis-Tetrahydropentalene-2,5(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Tetrahydropentalene-2,5(1H,3H)-dione | |

CAS RN |

51716-63-3, 74513-16-9 | |

| Record name | cis-Tetrahydropentalene-2,5(1H,3H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051716633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 74513-16-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-Tetrahydropentalene-2,5(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-tetrahydropentalene-2,5(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of cis-bicyclo[3.3.0]octane-3,7-dione?

A1: The molecular formula of cis-bicyclo[3.3.0]octane-3,7-dione is C8H10O2, and its molecular weight is 138.16 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't extensively detailed within the provided research excerpts, techniques like 1H NMR and 13C NMR are commonly employed for structural characterization of this compound and its derivatives. [, ]

Q3: What are the common synthetic routes to cis-bicyclo[3.3.0]octane-3,7-dione?

A3: A prevalent synthetic approach involves the condensation of dimethyl 1,3-acetonedicarboxylate with 1,2-dicarbonyl compounds like biacetyl. This reaction, typically catalyzed by bases, yields cis-bicyclo[3.3.0]octane-3,7-dione derivatives. [, ] Additionally, a novel synthesis utilizing iodine oxidation of dimethyl cis-bicyclo[3.3.0]octane-3,7-dicarboxylates provides access to the tricyclo[3.3.0.03,7]octane skeleton, further diversifying synthetic possibilities. []

Q4: How does the structure of cis-bicyclo[3.3.0]octane-3,7-dione lend itself to further functionalization?

A4: The presence of two ketone functionalities allows for diverse reactions, including aldol condensations, additions of organometallic reagents, and formations of heterocycles. Researchers have explored its reactivity with carbon disulfide and alkylating agents, leading to 2-dialkylthio-methylene derivatives and cis-2,6-bis(dimethylthio-methylene) derivatives. [, ]

Q5: Have there been studies on modifying the symmetry of the cis-bicyclo[3.3.0]octane-3,7-dione unit?

A5: Yes, research focusing on monofunctionalization and symmetry alteration of cis-bicyclo[3.3.0]octane-3,7-dione has been conducted. These modifications allow for fine-tuning the reactivity and potential applications of the compound. [, ]

Q6: What are the potential applications of cis-bicyclo[3.3.0]octane-3,7-dione and its derivatives?

A6: This compound serves as a crucial building block for synthesizing complex molecules with potential biological activities. One notable application is in the total synthesis of carboprostacyclin (2), a stable analogue of prostacyclin (PGI2), highlighting its potential in medicinal chemistry. [] Additionally, its use in synthesizing rigid biobased polycarbonates showcases its versatility in material science. []

Q7: Has cis-bicyclo[3.3.0]octane-3,7-dione been explored in the synthesis of triquinacenes with pyramidalized C=C bonds?

A8: Research has focused on synthesizing 1-substituted cis-bicyclo[3.3.0]octane-3,7-dione derivatives as potential precursors to triquinacenes with pyramidalized C=C bonds. This area of study highlights the potential of these compounds in advancing synthetic organic chemistry and material science. []

Q8: Are there any known applications of cis-bicyclo[3.3.0]octane-3,7-dione in the field of non-benzenoid hydrocarbons?

A9: Research has demonstrated the use of tetrahydropentalene-2,5-(1H,3H)-dione, a tautomer of cis-bicyclo[3.3.0]octane-3,7-dione, in synthesizing azuleno[2,1,8-ija]azulenes. These non-alternant non-benzenoid hydrocarbons exhibit unique optical and electronic properties, showcasing the compound's utility in developing novel materials. []

Q9: What is known about the stability of cis-bicyclo[3.3.0]octane-3,7-dione under various conditions?

A9: While specific stability data wasn't detailed in the provided excerpts, it's crucial to consider the reactivity of its ketone groups. Storage conditions likely involve inert atmospheres and protection from moisture to prevent degradation.

Q10: How does the use of cis-bicyclo[3.3.0]octane-3,7-dione impact the properties of the resulting polycarbonates?

A11: Incorporating this compound as a building block for polycarbonates resulted in rigid, fully amorphous materials exhibiting glass transitions up to Tg = 100 °C and thermal stability up to Td ~ 350 °C. These polycarbonates also demonstrated good mechanical flexibility, strength, and high transparency. []

Q11: Have there been any computational studies on cis-bicyclo[3.3.0]octane-3,7-dione or its derivatives?

A12: While not extensively discussed in the provided research, computational techniques like density functional theory (DFT) calculations can be employed to investigate molecular geometries, electronic structures, and reactivities of these compounds. Such studies can provide valuable insights for optimizing synthetic strategies and understanding their properties. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine](/img/structure/B52385.png)